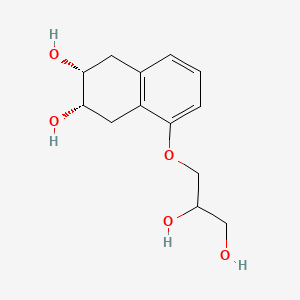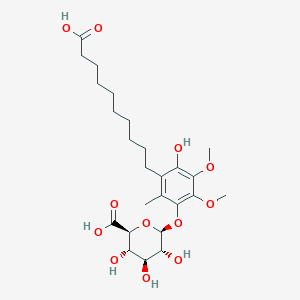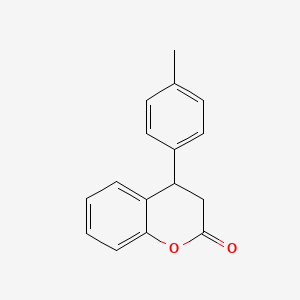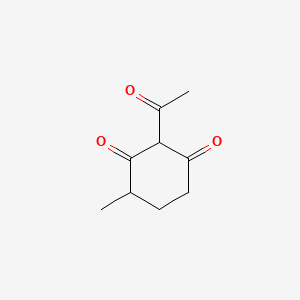
2-Acetyl-4-methylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-methylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexane, featuring both acetyl and methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the Robinson annulation reaction, where 2-methylcyclohexane-1,3-dione reacts with methyl vinyl ketone in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Enzymatic catalysis, such as using lipase from porcine pancreas, has been explored for its environmentally friendly nature and high specificity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Acetyl-4-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Acetyl-4-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can act as a substrate for enzymes like lipase, facilitating reactions such as Michael addition and aldol condensation. These interactions are crucial for the compound’s role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylcyclohexane-1,3-dione
- 2-Acetylcyclohexane-1,3-dione
- 4-Methylcyclohexane-1,3-dione
Uniqueness
2-Acetyl-4-methylcyclohexane-1,3-dione is unique due to the presence of both acetyl and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-acetyl-4-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h5,8H,3-4H2,1-2H3 |
InChI Key |
MMPTYALDYQTEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
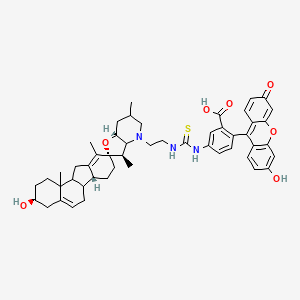
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
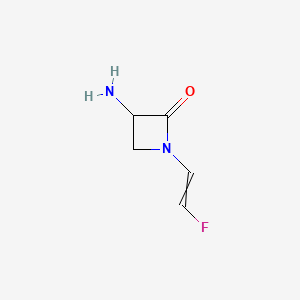
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
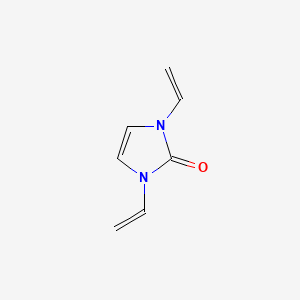
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
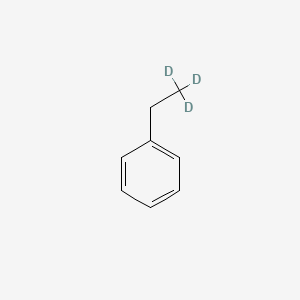
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
